molecular formula C17H17FN2O3S B2610295 (E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide CAS No. 328015-03-8

(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide

Cat. No. B2610295
CAS RN: 328015-03-8
M. Wt: 348.39
InChI Key: PQAIDXXYCKVEPR-HTXNQAPBSA-N
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Description

“(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide” is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been studied for their anticancer and antimicrobial properties, particularly through the inhibition of carbonic anhydrase IX .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A study by Guzyr et al. (2013) explored a simple route to adducts of (amino)(aryl)carbene with phosphorus pentafluoride, utilizing the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) and morpholinosulfur trifluoride (MOST). This work yielded adducts of (morpholino)(phenyl)carbene with PF5, demonstrating the compound's utility in synthesizing complex phosphorus compounds. The reaction mechanism was supported by experimental data and DFT calculations, with the structure of the adduct confirmed by X-ray studies (Guzyr et al., 2013).

Biochemical and Pharmacological Applications

Several studies have focused on the biochemical and pharmacological potentials of compounds structurally related to "(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide". For instance, the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors highlighted the introduction of a fluorine atom to significantly increase COX1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors for the treatment of various inflammatory conditions (Hashimoto et al., 2002).

Antimicrobial and Antineoplastic Activities

The antimicrobial and antineoplastic activities of sulfonamide derivatives have been widely studied, indicating the versatility of these compounds in drug development. Alyar et al. (2012) synthesized copper(II) complexes with N,N'-propanediyl-bis-benzenesulfonamide and evaluated their antibacterial activities, demonstrating significant efficacy against various bacterial strains. This research underscores the potential of sulfonamide-based compounds in addressing antibiotic resistance challenges (Alyar et al., 2012).

Future Directions

The study of benzenesulfonamide derivatives, including “(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide”, is a promising area of research, particularly in the context of developing novel anticancer and antimicrobial agents . Future research could focus on further elucidating the properties and potential applications of these compounds.

properties

IUPAC Name

(NE)-4-fluoro-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-6-8-16(9-7-15)24(21,22)19-17(14-4-2-1-3-5-14)20-10-12-23-13-11-20/h1-9H,10-13H2/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAIDXXYCKVEPR-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C(=N/S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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